2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine is an organic compound characterized by a phenethylamine backbone, featuring methoxy groups at the 3 and 4 positions on the phenyl ring, and a pyridin-4-ylmethyl substituent on the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural properties and biological activity .
The compound can be synthesized from commercially available starting materials, primarily 3,4-dimethoxybenzaldehyde and 4-pyridinemethanamine. These precursors are readily accessible in chemical supply markets .
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine belongs to the class of phenethylamines, which are known for their psychoactive properties and utility in medicinal chemistry. It is also classified under amines due to the presence of a nitrogen atom bonded to an ethyl group.
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine typically involves reductive amination. The general steps include:
The reductive amination reaction typically requires specific conditions such as controlled temperature and pH to optimize yield and selectivity. The choice of reducing agent can significantly influence the efficiency of the reaction .
The molecular structure of 2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine consists of:
The molecular formula for this compound is CHNO, with a molecular weight of approximately 246.30 g/mol. The compound's structure can be visualized using molecular modeling software to analyze its three-dimensional conformation .
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine can participate in several chemical reactions:
Common reagents for these reactions include:
The compound is likely to be a solid at room temperature with moderate solubility in organic solvents such as ethanol and dichloromethane. Its melting point and boiling point have not been extensively documented but can be estimated based on structural analogs.
Key chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can be employed to characterize the compound further .
2-(3,4-dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine has several potential applications:
2-(3,4-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)ethanamine (Chemical Formula: C₁₆H₂₀N₂O₂; Molecular Weight: 272.35 g/mol; CAS RN: 331970-88-8) represents a strategically engineered phenethylamine derivative integrating structural motifs critical for receptor engagement and metabolic stability. Its design merges a 3,4-dimethoxyphenethyl core—reminiscent of endogenous neurotransmitters—with a pyridinylmethylamine moiety that enhances target specificity. This hybrid architecture positions it as a versatile scaffold for probing neuropharmacological mechanisms and developing CNS-active agents [1] [5].
The compound’s pharmacological profile arises from synergistic interactions between its two primary domains:
Table 1: Structural Features Enabling Targeted Receptor Engagement
Molecular Domain | Key Interactions | Receptor Implications |
---|---|---|
3,4-Dimethoxyphenyl | Hydrophobic stacking with TM5/TM6 helices | Enhanced stability vs. catechol-containing ligands |
Ethylamine linker | Salt bridge with conserved aspartate (TM3) | Anchoring to aminergic receptor cores |
N-(Pyridin-4-ylmethyl) | H-bonding with Ser/Thr residues (ECL2/ELBD) | Modulation of signaling bias via ELBD contacts |
Computational modeling suggests the extended conformation allows simultaneous engagement of orthosteric and extended binding domains (ELBDs) in Class A GPCRs, a feature linked to ligand-directed signaling bias observed in structurally related agents [7].
Phenethylamine (PEA, C₈H₁₁N) serves as the foundational scaffold for numerous neuroactive compounds. Key developmental milestones include:
Table 2: Evolution of Phenethylamine Pharmacophores
Era | Key Compound | Structural Innovation | Pharmacological Impact |
---|---|---|---|
1930s | Phenethylamine (PEA) | Unsubstituted scaffold | Baseline stimulant activity |
1950s | Mescaline | 3,4,5-Trimethoxy substitution | 5-HT₂A receptor-mediated psychedelia |
1960s | DMPEA | 3,4-Dimethoxy substitution | MAO inhibition; weak 5-HT affinity |
2000s | Target compound | N-(Heteroarylmethyl) functionalization | Enhanced receptor specificity & stability |
The target compound represents a strategic advancement by incorporating DMPEA’s metabolic stability with a heteroaromatic extension to optimize receptor-binding kinetics [3] [5].
This compound exemplifies rational optimization of neurotransmitter analogs through:
Table 3: Neurotransmitter Analog Properties Comparison
Property | Dopamine | DMPEA | Target Compound |
---|---|---|---|
Metabolic liability | High (MAO/COMT) | Moderate (MAO) | Low |
Blood-brain barrier penetration | Poor | Limited | Enhanced (logP ≈ 2.1*) |
Primary receptor targets | D₁, D₂, β-AR | 5-HT₂, weak MAO | D₂/5-HT/TAAR1 (predicted) |
**Calculated partition coefficient based on structural analogs [1] [5].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3